2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
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Overview
Description
2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a complex organic compound that features a pyridine core substituted with two imidazole rings. This compound is notable for its unique structure, which combines the properties of both pyridine and imidazole, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with 4,5-diphenyl-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The process involves the formation of carbon-nitrogen bonds through a cross-coupling reaction, which is facilitated by the palladium catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolium salts.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Imidazolium salts.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the functional groups introduced.
Scientific Research Applications
2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine largely depends on its application:
As a Ligand: It coordinates with metal ions through the nitrogen atoms of the imidazole rings and the pyridine ring, forming stable complexes.
Biological Activity: The compound interacts with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4,5-dihydro-1H-imidazol-2-yl)pyridine: Lacks the phenyl groups on the imidazole rings.
2,6-Bis(4,5-diphenyl-1H-imidazol-2-yl)pyridine: Similar structure but without the dihydro component.
Uniqueness
2,6-Bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is unique due to the presence of both phenyl groups and dihydro components on the imidazole rings, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C35H29N5 |
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Molecular Weight |
519.6 g/mol |
IUPAC Name |
2,6-bis(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C35H29N5/c1-5-14-24(15-6-1)30-31(25-16-7-2-8-17-25)38-34(37-30)28-22-13-23-29(36-28)35-39-32(26-18-9-3-10-19-26)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H,(H,37,38)(H,39,40) |
InChI Key |
APPVMXCHSLHBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=NC(=CC=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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